2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes a fluoropyrimidine moiety, a piperidine ring, and a pyridine carbonitrile group, makes it a valuable compound in various fields such as drug discovery, materials science, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Fluoropyrimidine Moiety: The fluoropyrimidine component can be synthesized through the reaction of 2-chloro-5-fluoropyrimidine with appropriate nucleophiles under controlled conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via cyclization reactions involving suitable precursors.
Coupling Reactions: The final step usually involves coupling the fluoropyrimidine and piperidine intermediates with a pyridine-3-carbonitrile derivative. This can be achieved using palladium-catalyzed cross-coupling reactions or other suitable coupling methodologies.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and pyridine carbonitrile group.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: It is explored in drug discovery for its potential therapeutic properties, including as an inhibitor of specific biological targets.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, inhibiting or modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares the fluoropyrimidine moiety but lacks the piperidine and pyridine carbonitrile groups.
Fluoropyridines: Compounds like 2-fluoropyridine or 3-fluoropyridine, which have simpler structures but similar fluorine-containing aromatic rings.
Uniqueness
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of a fluoropyrimidine moiety, a piperidine ring, and a pyridine carbonitrile group. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-12-9-19-15(20-10-12)22-13-3-6-21(7-4-13)14-11(8-17)2-1-5-18-14/h1-2,5,9-10,13H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCVFCAMRYKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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